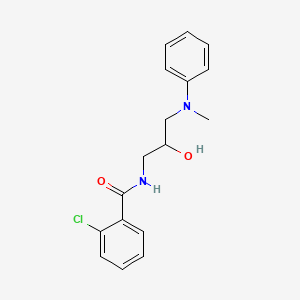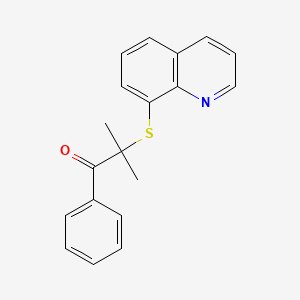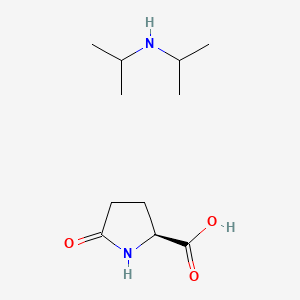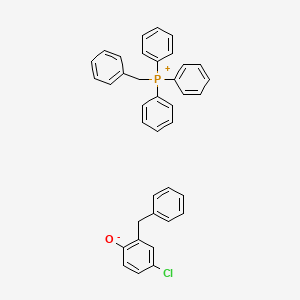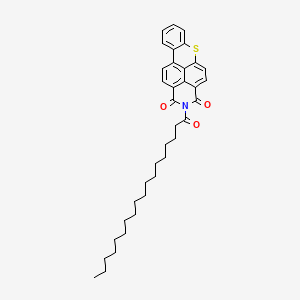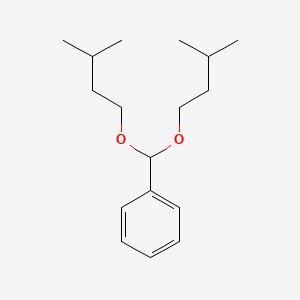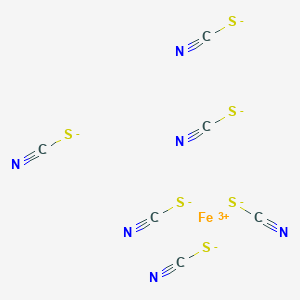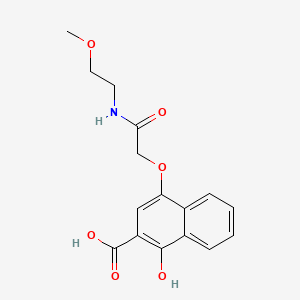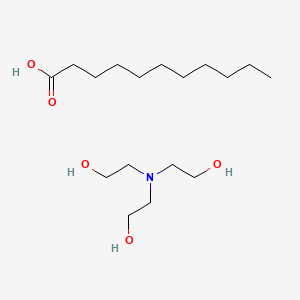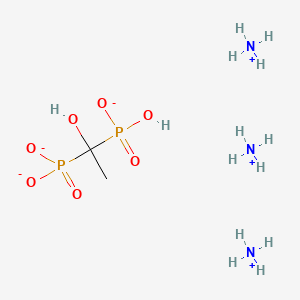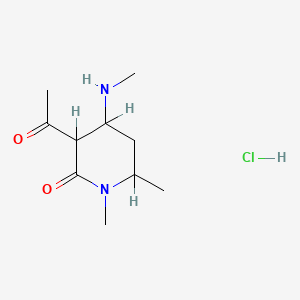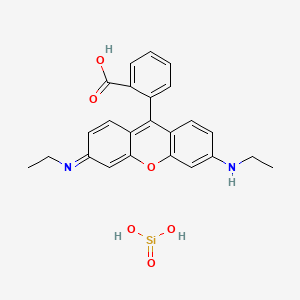
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate typically involves the reaction of allyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications. For example, oxidation reactions yield phosphonate oxides, while substitution reactions produce a range of functionalized phosphonates .
Applications De Recherche Scientifique
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate include other organophosphorus compounds such as:
- 3-(Allyloxy)-2-hydroxypropylidene dipropyl diphosphonate
- 3-(Allyloxy)-2-bromopropylidene dipropyl diphosphonate
- 3-(Allyloxy)-2-methylpropylidene dipropyl diphosphonate .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the allyloxy and chloropropylidene groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
93893-85-7 |
|---|---|
Formule moléculaire |
C12H19ClO13P4-8 |
Poids moléculaire |
530.62 g/mol |
Nom IUPAC |
[4-(1-chloro-2-prop-2-enoxyethyl)-1,7,7-triphosphonatoheptyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C12H27ClO13P4/c1-2-7-26-8-10(13)9(3-5-11(27(14,15)16)28(17,18)19)4-6-12(29(20,21)22)30(23,24)25/h2,9-12H,1,3-8H2,(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/p-8 |
Clé InChI |
KXYCKHXBFMNLKH-UHFFFAOYSA-F |
SMILES canonique |
C=CCOCC(C(CCC(P(=O)([O-])[O-])P(=O)([O-])[O-])CCC(P(=O)([O-])[O-])P(=O)([O-])[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


